

A Spectroscopic Comparison of Tert-butyl 4-formylbenzoate and its Precursors

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Compound of Interest

Compound Name: **Tert-butyl 4-formylbenzoate**

Cat. No.: **B153408**

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This guide provides a detailed spectroscopic comparison of **tert-butyl 4-formylbenzoate** and its key precursors, 4-formylbenzoic acid and terephthalic acid monomethyl ester. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, IR, and Mass Spectrometry) for **tert-butyl 4-formylbenzoate** and its precursors.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm] and Multiplicity
Tert-butyl 4-formylbenzoate	~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), 1.6 (s, 9H, -C(CH ₃) ₃)
4-Formylbenzoic Acid	13.5 (s, 1H, -COOH), 10.14 (s, 1H, -CHO), 8.17 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H)[1]
Terephthalic Acid Monomethyl Ester	~13.0 (br s, 1H, -COOH), 8.15 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH ₃)

Note: Data for **Tert-butyl 4-formylbenzoate** is predicted based on the analysis of similar structures.

Table 2: IR Absorption Frequencies (cm^{-1})

Compound	Key Absorption Bands (cm^{-1})	Functional Group
Tert-butyl 4-formylbenzoate	~2970, ~2870, ~1715, ~1690, ~1610, ~1280	C-H (alkyl), C=O (ester), C=O (aldehyde), C=C (aromatic), C-O (ester)
4-Formylbenzoic Acid	~3000 (broad), ~2850, ~1690, ~1610	O-H (acid), C-H (aldehyde), C=O (acid & aldehyde), C=C (aromatic)
Terephthalic Acid Monomethyl Ester	~3000 (broad), ~1725, ~1690, ~1610, ~1280	O-H (acid), C=O (ester), C=O (acid), C=C (aromatic), C-O (ester)

Note: Data for **Tert-butyl 4-formylbenzoate** is predicted based on characteristic group frequencies.

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M^+)	Key Fragment Ions (m/z)
Tert-butyl 4-formylbenzoate	206.09	151, 149, 91, 57[2]
4-Formylbenzoic Acid	150.03	149, 121, 93, 65
Terephthalic Acid Monomethyl Ester	180.04	165, 149, 121, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 5-25 mg of the solid sample.[3]
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, small vial.[4][5]
- To ensure a homogenous magnetic field, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Typically, 8-16 scans are acquired to ensure a good signal-to-noise ratio.[6]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Integrate the signals to determine the relative proton ratios.
 - Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

- Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[7]
- Transfer a portion of the mixture to a pellet-forming die.
- Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of a blank KBr pellet.
 - Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - For volatile and thermally stable compounds, introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe.[9]
 - The sample is vaporized in the ion source.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11]
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Detection:
 - An electron multiplier or other detector records the abundance of each ion.
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic relationship between the precursors and the final product, **tert-butyl 4-formylbenzoate**.

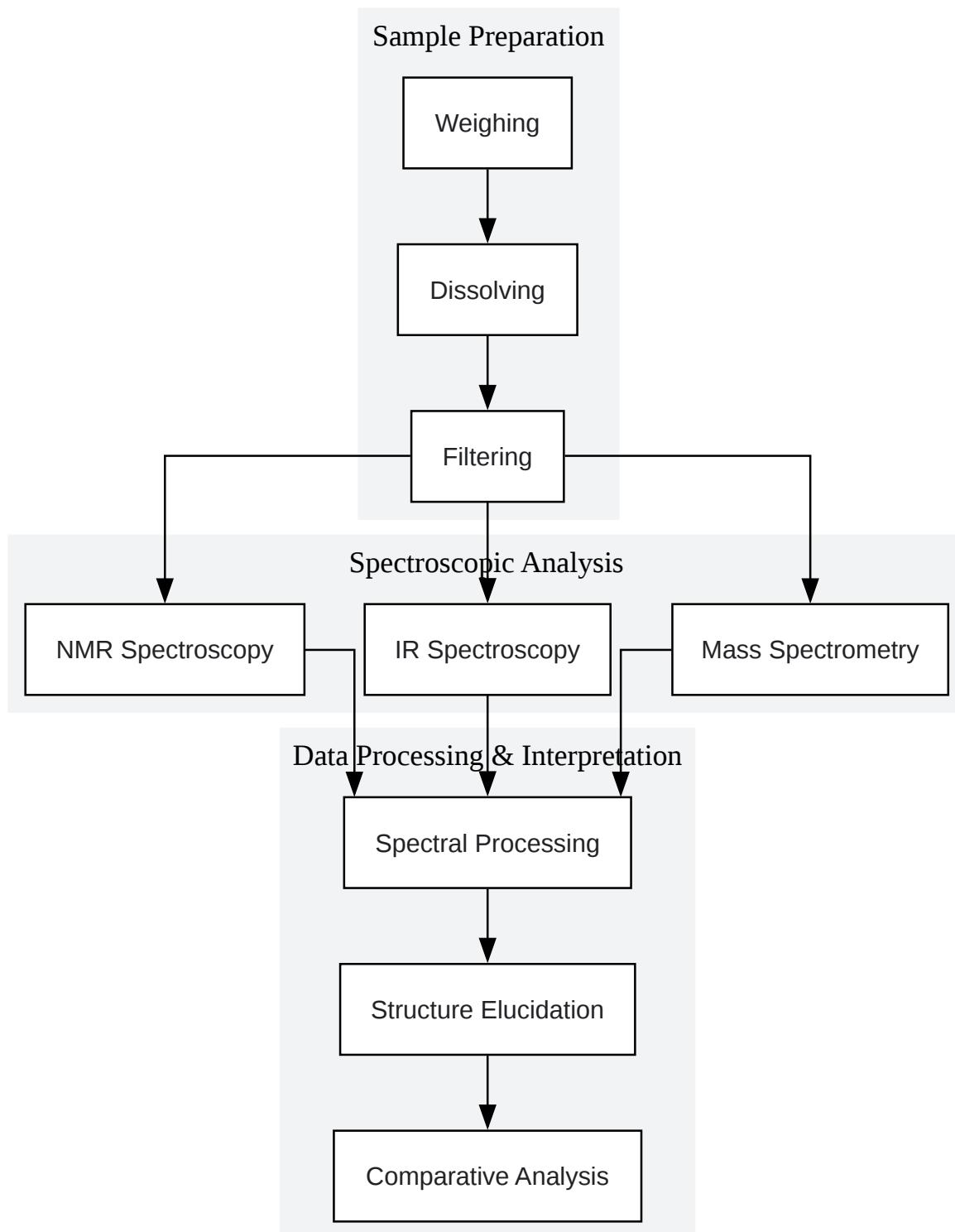


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Caption: Synthetic route to **tert-butyl 4-formylbenzoate**.

Experimental Workflow

This diagram outlines the general workflow for the spectroscopic analysis of the compounds.

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Caption: General workflow for spectroscopic analysis.

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